An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic pathway, and key analytical methodologies for 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel tetralone derivatives. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes information from structurally related analogs and foundational organic chemistry principles to provide a robust predictive framework.
Introduction and Rationale
The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry.[1] Its rigid framework serves as a versatile template for the synthesis of a wide array of biologically active molecules, including steroids and various receptor modulators.[1] The introduction of fluorine and methyl groups onto the aromatic ring of the 3,4-dihydronaphthalen-1(2H)-one core, as in 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one, is a strategic approach to modulate the compound's physicochemical and pharmacological properties. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can influence steric interactions and electronic properties.
This guide will focus on the core chemical attributes of this specific, sparsely documented compound, providing a foundational resource for its synthesis, characterization, and potential utility in research and development.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₁₁H₁₁FO | Based on the chemical structure. |
| Molecular Weight | 178.20 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a solid at room temperature. | The parent compound, 1-tetralone, has a melting point of 2-7 °C.[2] Substitution generally increases the melting point. For example, 6-Amino-3,4-dihydro-1(2H)-naphthalenone has a melting point of 128-130 °C.[5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, acetonitrile, and chlorinated solvents. Poorly soluble in water. | Structurally similar compounds are noted to be soluble in organic solvents.[6] For in vivo studies, co-solvent systems (e.g., DMSO, PEG300, Tween-80) are often required for related tetralones.[7] |
| LogP (XLogP3) | ~2.5 | This is a computed value for a similar isomer, 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one, and serves as a reasonable estimate.[4] The parent 1-tetralone has a LogP of 2.61.[2] |
Proposed Synthetic Pathway: A Mechanistic Approach
The synthesis of substituted tetralones often involves an intramolecular Friedel-Crafts acylation of a suitable phenylbutyric acid derivative. This approach provides a reliable and regioselective route to the desired bicyclic ketone.
The proposed synthesis for 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one starts from 3-fluoro-5-methylaniline and proceeds through the formation of a key phenylbutyric acid intermediate, followed by cyclization.
Caption: Proposed synthetic workflow for 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one.
Step-by-Step Experimental Protocol (Illustrative)
Expertise & Causality: This protocol is designed for robust yield and purity. The choice of a Friedel-Crafts acylation is standard for tetralone synthesis due to its efficiency.[1] Polyphosphoric acid (PPA) is a common and effective reagent for this cyclization, acting as both a catalyst and a solvent.
Part A: Synthesis of 4-(3-Fluoro-5-methylphenyl)butanoic acid
-
Diazotization & Sandmeyer Reaction:
-
Dissolve 3-fluoro-5-methylaniline in an aqueous solution of HBr.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr). Add the cold diazonium salt solution to the CuBr solution to yield 1-bromo-3-fluoro-5-methylbenzene.
-
-
Malonic Ester Synthesis & Hydrolysis:
-
Prepare sodium ethoxide (NaOEt) by reacting sodium metal with absolute ethanol.
-
Add diethyl malonate to the NaOEt solution, followed by the dropwise addition of 1-bromo-3-fluoro-5-methylbenzene. Reflux the mixture to form the diethyl 2-(3-fluoro-5-methylbenzyl)malonate.
-
Hydrolyze the resulting ester using a strong base (e.g., NaOH), followed by acidification (e.g., HCl) and heating to induce decarboxylation, yielding 4-(3-fluoro-5-methylphenyl)butanoic acid. Purify by recrystallization or column chromatography.
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Part B: Intramolecular Friedel-Crafts Acylation
-
Cyclization:
-
Add the purified 4-(3-fluoro-5-methylphenyl)butanoic acid to polyphosphoric acid (PPA).
-
Heat the mixture with stirring (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: The reaction is self-validating. Completion is indicated by the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot on the TLC plate.
-
-
Work-up and Purification:
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and a dilute sodium bicarbonate solution to remove any acidic residue.
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The crude 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture).
-
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and their expected outcomes are outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (δ 6.5-7.5 ppm): Two signals, likely doublets or singlet-like, corresponding to the two protons on the aromatic ring.
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Aliphatic Region (δ 2.0-3.0 ppm): Three signals, each integrating to 2H, corresponding to the three methylene groups of the dihydronaphthalene ring. These will likely appear as triplets or multiplets due to spin-spin coupling.[5]
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Methyl Region (δ ~2.3 ppm): A singlet integrating to 3H for the methyl group protons.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (δ ~195-200 ppm): A characteristic downfield signal for the ketone carbon.[5]
-
Aromatic Carbons (δ 110-165 ppm): Multiple signals in this region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Aliphatic & Methyl Carbons (δ 20-40 ppm): Signals for the three methylene carbons and the methyl carbon.
-
-
¹⁹F NMR: A single resonance is expected, providing definitive evidence of the fluorine atom's presence and chemical environment.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one (C₁₁H₁₁FO), the expected molecular ion peak [M]⁺ would be at m/z 178.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the conjugated ketone.[5]
-
C-F Stretch: A strong absorption in the region of 1000-1250 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
Reactivity and Potential Applications
The chemical reactivity of 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one is dictated by its functional groups: the ketone, the activated aromatic ring, and the benzylic methylene group.
Caption: Key reactivity sites and potential transformations of the title compound.
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Ketone Reduction: The carbonyl group can be readily reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) to form the corresponding alcohol.
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Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution. The directing effects of the existing fluoro, methyl, and alkyl ring substituents will influence the regioselectivity of these reactions.
-
Alpha-Functionalization: The methylene group alpha to the carbonyl (C2 position) can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles, allowing for further derivatization.
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Medicinal Chemistry: As a substituted tetralone, this compound is a valuable intermediate for the synthesis of more complex molecules. It could serve as a building block for novel analogs of known bioactive agents or in fragment-based drug discovery programs.[8] For example, related tetralone structures are used in the synthesis of antidepressants and other pharmacologically important molecules.[1]
Conclusion
While 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one remains a molecule with limited characterization in the scientific literature, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from analogous structures. The synthetic and analytical frameworks provided in this guide offer a clear and actionable path for researchers to synthesize, purify, and characterize this compound. Its potential as a building block in medicinal chemistry makes it an attractive target for further investigation.
References
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- Jetir.Org. Biological activity of substituted novel 6, 7- dimethoxy-4-(3, 4, 5-trimethoxyphenyl)-3, 4- dihydronaphthalen-1(2H)-one.
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